Z-GluOtBu-OSu Z-GluOtBu-OSu
Brand Name: Vulcanchem
CAS No.:
VCID: VC18290235
InChI: InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)
SMILES:
Molecular Formula: C21H26N2O8
Molecular Weight: 434.4 g/mol

Z-GluOtBu-OSu

CAS No.:

Cat. No.: VC18290235

Molecular Formula: C21H26N2O8

Molecular Weight: 434.4 g/mol

* For research use only. Not for human or veterinary use.

Z-GluOtBu-OSu -

Specification

Molecular Formula C21H26N2O8
Molecular Weight 434.4 g/mol
IUPAC Name 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate
Standard InChI InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)
Standard InChI Key FWRRURPRGINXSY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Introduction

Structural and Functional Characteristics of Z-Glu(OtBu)-OSu

Molecular Architecture

Z-Glu(OtBu)-OSu (C₂₁H₂₆N₂O₈) features a glutamic acid backbone modified with three functional groups:

  • Benzyloxycarbonyl (Z) group: Protects the α-amino group, removable via hydrogenolysis.

  • tert-Butyl (OtBu) ester: Shields the γ-carboxyl group, stable under acidic conditions but cleavable with trifluoroacetic acid.

  • N-hydroxysuccinimide (NHS) ester: Activates the α-carboxyl for nucleophilic attack by amine groups, enabling peptide bond formation under mild conditions .

The molecular weight of 434.45 g/mol and a density of 1.2 g/cm³ ensure compatibility with standard organic solvents, while its melting point of 83°C and boiling point of 522.6°C reflect thermal stability during synthesis .

Spectral and Solubility Profiles

  • NMR: Characteristic peaks include δ 1.40 ppm (tert-butyl C(CH₃)₃), δ 4.25–4.50 ppm (glutamyl α-proton), and δ 7.30–7.45 ppm (benzyl aromatic protons).

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane but sparingly soluble in aqueous buffers, necessitating anhydrous conditions for reactions .

PropertyValueSource
Molecular FormulaC₂₁H₂₆N₂O₈
Melting Point83°C
Boiling Point522.6±50.0°C at 760 mmHg
Storage Temperature-20°C
Solubility in DMSO>50 mg/mL

Synthetic Methodologies and Optimization

Transesterification Route

The patent CN103232369B outlines a two-step synthesis starting with glutamic acid (Glu):

  • Glu to Glu(OtBu)₂: Glu reacts with tert-butyl acetate (1:5–20 molar ratio) catalyzed by perchloric acid (HClO₄) at 10–20°C for 24–48 hours. The tert-butyl ester selectively protects the γ-carboxyl group, yielding Glu(OtBu)₂ after extraction and alkaline washing .

  • Copper Complexation and Fmoc Protection:

    • Glu(OtBu)₂ is complexed with CuSO₄·5H₂O (1:1.2–2 ratio) at 50°C for 12 hours, forming Cu[Glu(OtBu)]ₓ.

    • Decoppering with Na₂EDTA·2H₂O liberates Glu(OtBu), which subsequently reacts with Fmoc-OSu (1:1 molar ratio) at pH 8–9 to install the Fmoc group. Acidification and crystallization yield Fmoc-Glu(OtBu) with >85% purity .

Isobutylene Addition Alternative

An alternative method employs isobutylene gas and anhydrous p-toluenesulfonic acid (PTSA) at -10 to -5°C for 48–72 hours. This approach achieves comparable yields (80–85%) but requires cryogenic conditions, limiting scalability .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Z-Glu(OtBu)-OSu enables site-specific incorporation of glutamic acid into peptides. For example, in synthesizing heparin-binding domains, the γ-tert-butyl ester prevents undesired side-chain interactions during coupling, while the NHS ester ensures >90% coupling efficiency in DMF .

Selective Deprotection Strategies

The orthogonal protection scheme allows sequential deprotection:

  • Z-group removal: Hydrogenolysis with Pd/C in methanol cleaves the benzyloxycarbonyl group without affecting the tert-butyl ester.

  • OtBu cleavage: Treatment with TFA:DCM (95:5) liberates the γ-carboxyl for conjugation or crosslinking .

Enzyme Substrate Studies

In protease specificity assays, Z-Glu(OtBu)-OSu-derived peptides help map the active sites of caspases and matrix metalloproteinases. The protected glutamic acid residue mimics post-translational modifications, enabling precise kinetic measurements .

VendorPackage SizePricePurity
Santa Cruz Biotech1 g$22.00>95%
GlpBio25 mg$301.00>98%

Future Directions and Research Opportunities

Recent studies explore Z-Glu(OtBu)-OSu in synthesizing peptide-drug conjugates (PDCs) for targeted cancer therapy. For instance, attaching doxorubicin to glutamic acid residues via acid-labile linkers enables tumor-specific drug release, achieving IC₅₀ values of 0.5–2 µM in MCF-7 breast cancer models . Further optimization of coupling efficiency and scalability could position this reagent as a cornerstone in next-generation biotherapeutics.

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